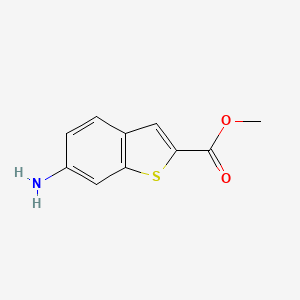

Methyl 6-amino-1-benzothiophene-2-carboxylate

説明

“Methyl 6-amino-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS number 57907-49-0 . It has a molecular weight of 207.25 .

Molecular Structure Analysis

The InChI code for “Methyl 6-amino-1-benzothiophene-2-carboxylate” is 1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 .Chemical Reactions Analysis

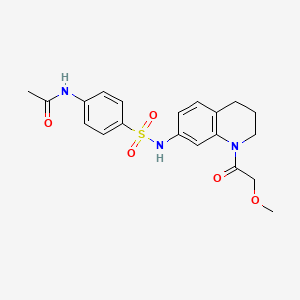

“Methyl 6-amino-1-benzothiophene-2-carboxylate” can be used as a precursor for the implementation of modern Ullmann-type cross-coupling reactions. An efficient method for N-arylation of the functionalized aminobenzo[b]thiophene with various (hetero)aryl iodides under mild conditions has been elaborated .Physical And Chemical Properties Analysis

“Methyl 6-amino-1-benzothiophene-2-carboxylate” is a solid compound that should be stored at ambient temperature .科学的研究の応用

Copper-Catalyzed Cross-Coupling

“Methyl 6-amino-1-benzothiophene-2-carboxylate” has been used in copper-catalyzed cross-coupling reactions . This process involves the coupling of this compound with various aryl iodides under mild reaction conditions . The catalyst for this reaction is derived from CuI and L-proline . This method provides a simple and efficient way to synthesize N-Ar derivatives of 3-amino-1-benzothiophene-2-carboxylate .

Synthesis of Heterocyclic Compounds

This compound is a useful tool for the chemical modification of aromatic heterocycles . It allows for the efficient carbon-nitrogen cross-coupling with a range of (hetero)aryl iodides . This procedure is a general, relatively cheap, and experimentally simple way to afford the N-substituted products in moderate to high yields .

Organic Materials

Compounds containing the benzothiophene frame, such as “Methyl 6-amino-1-benzothiophene-2-carboxylate”, are important building blocks in organic synthesis . They are used in a broad range of applications, including the fabrication of organic materials like solar cells, light-emitting diodes (OLEDs), and field-effect transistors .

Medical Applications

“Methyl 6-amino-1-benzothiophene-2-carboxylate” and its derivatives show various biological activities . They have been evaluated as inhibitors of tubulin polymerization , candidates for the treatment of human cancer , and used for anti-HCV (hepatitis C virus) applications . They also show potential as anti-inflammatory agents .

Antioxidant Properties

Aminobenzothiophene derivatives, which include “Methyl 6-amino-1-benzothiophene-2-carboxylate”, are recognized as antioxidant agents . This makes them valuable in the field of medicinal chemistry.

Photochemotherapeutic Applications

“Methyl 6-amino-1-benzothiophene-2-carboxylate” and its derivatives have been used as photochemotherapeutic agents . This highlights their potential in the treatment of various diseases.

Antimicrobial Properties

Thiophene derivatives, including “Methyl 6-amino-1-benzothiophene-2-carboxylate”, have shown antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.

Anti-Inflammatory Properties

“Methyl 6-amino-1-benzothiophene-2-carboxylate” and its derivatives have been used as anti-inflammatory agents . This highlights their potential in the treatment of inflammatory diseases.

特性

IUPAC Name |

methyl 6-amino-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUHYFQAAXIVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-1-benzothiophene-2-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2469780.png)

![N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2469781.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2469782.png)

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2469799.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide](/img/structure/B2469803.png)